Bis(aminomethyl)norbornane

描述

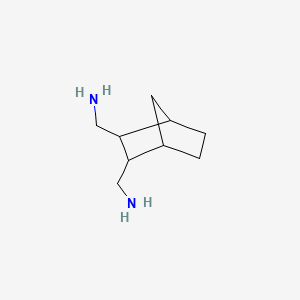

Structure

3D Structure

属性

IUPAC Name |

[3-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h6-9H,1-5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYFJVIASOJLJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50972046 | |

| Record name | (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Bicyclo[2.2.1]heptanedimethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

56602-77-8 | |

| Record name | Bicyclo(2.2.1)heptanedimethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056602778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptanedimethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[2.2.1]heptanebis(methylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Stereochemical Control

Established Synthetic Routes

Several reliable methods have been developed for the synthesis of Bis(aminomethyl)norbornane, often as a mixture of isomers. These routes are scalable and form the basis for industrial production.

A primary method for synthesizing this compound involves the catalytic hydrogenation of an unsaturated norbornene precursor that already contains aminomethyl groups. This approach saturates the double bond within the norbornene ring system to yield the final product. The process offers high stereochemical control, converting the unsaturated intermediates into the saturated bicyclic diamine. A common pathway involves the reaction of norbornene with formaldehyde (B43269) and ammonia (B1221849), followed by catalytic hydrogenation to introduce the aminomethyl groups and saturate the ring in a direct sequence.

Key parameters for this method are detailed in the table below.

| Catalyst | Pressure | Temperature | Key Features |

| Palladium on Carbon (Pd/C) | High-pressure H₂ | Moderate (Room temp. to 80°C) | Straightforward, high selectivity for 2,5-substitution. |

| Raney Nickel | High-pressure H₂ | Moderate (Room temp. to 80°C) | Effective for converting unsaturated intermediates. |

This table summarizes common conditions for the catalytic hydrogenation of norbornene aminomethyl precursors.

An alternative and widely used industrial route is the hydrogenation of dicyanonorbornane (DCN). epo.org This precursor, typically a mixture of 2,5- and 2,6-dicyanonorbornane, is produced through methods such as the hydrocyanation of cyanonorbornene. epo.orggoogle.com The subsequent reduction of the two nitrile groups to primary amine functionalities is achieved through catalytic hydrogenation. epo.org This multi-step process allows for the production of 2,5(6)-bis(aminomethyl)-bicyclo[2.2.1]heptane (NBDA). epo.org

| Starting Material | Catalyst | Conditions | Product |

| Dicyanonorbornane (DCN) | Raney Nickel | ~3.5 MPa H₂, 120°C, in the presence of ammonia water | 2,5(6)-Bis(aminomethyl)bicyclo[2.2.1]heptane (NBDA) epo.org |

| Norbornane (B1196662) Dinitrile | Not specified | Synthesis from cyanonorbornene and hydrogen cyanide | Norbornanediamine google.com |

This table outlines the process for hydrogenating nitrile-functionalized norbornane derivatives.

The synthesis of this compound can also be achieved through nucleophilic addition reactions involving norbornene precursors. One of the most common approaches in this category is the direct aminomethylation of norbornene. This reaction utilizes the electrophilic nature of the norbornene double bond. In a typical procedure, norbornene is reacted with formaldehyde and ammonia, which is then followed by a hydrogenation step to yield the final saturated diamine. This method is advantageous due to its directness and high selectivity for substitution at the 2 and 5 positions of the norbornane ring.

Asymmetric Synthesis and Enantioselective Approaches

The development of chiral versions of this compound is of significant interest for applications in asymmetric catalysis. These syntheses require precise control over stereochemistry to produce specific enantiomers.

A powerful strategy for the enantioselective synthesis of chiral this compound derivatives is the desymmetrization of a meso starting material. irb.hr The asymmetric synthesis of trans-2,3-bis(aminomethyl)norbornane, for example, begins with endo-2,3-norbornene dicarboxylate anhydride (B1165640), which is a meso-compound. metu.edu.trresearchgate.netresearchgate.net This anhydride undergoes a nucleophilic ring-opening reaction, often mediated by a chiral agent like an alkaloid, to create a chiral monoester. irb.hrresearchgate.net This key step breaks the symmetry of the starting material and establishes the stereocenters that are carried through the rest of the synthesis. researchgate.net

| Starting Material | Key Step | Reagents/Process | Product of Desymmetrization |

| endo-2,3-Norbornene dicarboxylate anhydride (meso) | Asymmetric Desymmetrization | Alkaloid-mediated alcoholysis (e.g., with benzyl (B1604629) alcohol or methanol) | Chiral monoester researchgate.net |

This table details the asymmetric synthesis approach starting from a meso-anhydride.

Achieving a high enantiomeric excess (ee) is the primary goal of asymmetric synthesis. In the synthesis of trans-2,3-bis(aminomethyl)norbornane, the initial desymmetrization of the meso-anhydride, followed by a selective epimerization step, yields a trans-monoester with a very high enantiomeric excess of 98% ee. researchgate.net Subsequent transformations, including a Curtius degradation or a Gabriel-type amine synthesis followed by hydrogenation, convert this chiral intermediate into the final optically active diamine. researchgate.net Similarly, a distinct enantioselective synthesis for endo,endo-2,5-diaminonorbornane (DIANANE) has been developed, achieving an enantiomeric purity of ≥99% ee through a multi-step process involving asymmetric hydrosilylation. acs.org This demonstrates that rigorous control over reaction pathways allows for the production of highly enantiomerically enriched norbornane diamines.

| Method | Key Intermediate | Achieved ee (%) | Reference Finding |

| Desymmetrization & Epimerization | trans-monoester | 98% | The synthesis proceeds via a highly enantiomerically enriched intermediate. researchgate.net |

| Asymmetric Hydrosilylation | Chiral norbornane-2,5-dione | ≥99% | A practical synthesis of enantiomerically pure DIANANE was established. acs.org |

This table highlights methods that achieve high enantiomeric excess in the synthesis of chiral this compound derivatives.

Chiral Ligand Design for Asymmetric Transformations

This compound serves as a valuable scaffold for the development of chiral ligands used in asymmetric catalysis. The rigid norbornane backbone, when appropriately functionalized, creates a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in chemical reactions. sigmaaldrich.comresearchgate.net

The design of these ligands often involves the modification of the amino groups to create bidentate or polydentate ligands that can coordinate to a transition metal. The inherent chirality of the norbornane framework, combined with substituents on the nitrogen atoms, allows for fine-tuning of the steric and electronic properties of the resulting metal complexes. acs.org This adaptability is crucial for achieving high enantioselectivity in a variety of transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions. sigmaaldrich.comresearchgate.net

Researchers have successfully synthesized enantiomerically enriched norbornane-type diamine derivatives. For instance, the asymmetric synthesis of trans-2,3-bis(aminomethyl)norbornane has been achieved starting from endo-2,3-norbornene dicarboxylate anhydride. researchgate.net This process involves the desymmetrization of the meso-anhydride, followed by selective epimerization to yield a trans-monoester with high enantiomeric excess. researchgate.net Such synthetic routes are pivotal in accessing optically pure ligands for asymmetric catalysis.

The effectiveness of these chiral ligands is demonstrated in various catalytic reactions. For example, chiral ligands derived from this compound have been employed in asymmetric diethylzinc (B1219324) additions, exhibiting high enantioselectivity. researchgate.net The rigid conformation of the norbornane skeleton in these ligands is believed to be a key factor in the efficient transfer of chirality from the ligand to the product.

Isomerism and Stereochemical Considerations

Exo- and Endo-Isomer Formation and Control

The terms exo and endo describe the relative orientation of substituents on the norbornane ring. The endo position is closer to the longer methylene (B1212753) bridge, while the exo position is further away. wikipedia.org Consequently, this compound can exist as exo,exo, endo,endo, and exo,endo stereoisomers.

The formation of these isomers is highly dependent on the synthetic route and reaction conditions. For instance, in the Diels-Alder reaction, a common method for constructing the norbornane framework, the endo product is often favored due to secondary orbital interactions. scirp.org However, the thermodynamically more stable exo isomer can sometimes be obtained through isomerization under basic conditions. scirp.org

Control over the stereochemical outcome is a significant challenge in the synthesis of substituted norbornanes. The choice of catalyst, solvent, and temperature can influence the ratio of exo to endo isomers. For example, catalytic hydrogenation of norbornene precursors can be controlled to a certain extent to favor one isomer over the other.

Table 1: Stereochemical Features of this compound Isomers

| Isomer Type | Substituent Orientation | Relative Thermodynamic Stability |

|---|---|---|

| exo,exo | Both aminomethyl groups are on the opposite side of the one-carbon bridge. | Generally more stable |

| endo,endo | Both aminomethyl groups are on the same side as the one-carbon bridge. | Generally less stable |

| exo,endo | One aminomethyl group is exo and the other is endo. | Intermediate stability |

Note: The relative stability can be influenced by steric interactions between the substituents and the bicyclic framework.

Isomer Separation and Advanced Characterization Techniques

Due to the similar physical properties of the exo and endo isomers, their separation often requires advanced techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for the analytical and preparative separation of these stereoisomers. scirp.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of this compound isomers. The distinct spatial arrangement of the protons in the exo and endo isomers results in different chemical shifts and coupling constants, allowing for their unambiguous identification and quantification in a mixture. scirp.org Computational studies also provide valuable insights into the geometric preferences and relative stabilities of the different isomers.

Impact of Stereochemistry on Reactivity and Application Performance

The stereochemistry of this compound has a profound impact on its chemical reactivity and performance in various applications. The orientation of the aminomethyl groups influences their accessibility for chemical reactions and their ability to coordinate with metal ions.

In the context of ligand design, the specific isomer used can dramatically affect the outcome of an asymmetric catalytic reaction. The spatial arrangement of the coordinating amino groups dictates the geometry of the resulting metal complex and, consequently, the stereochemical course of the catalyzed transformation. nih.gov For example, studies on related norbornene derivatives have shown that the endo-isomer can exhibit significantly better binding and functional activity compared to the exo-isomer in certain biological systems. nih.gov

The difference in reactivity between the isomers is also evident in polymerization reactions. The steric hindrance associated with the endo versus the exo position can affect the rate and mechanism of polymerization, as well as the properties of the resulting polymer. google.com For instance, in the synthesis of photoresist monomers, the presence of the endo-isomer can lead to undesirable side reactions, making the exo-selective synthesis of norbornene derivatives crucial for practical applications. scirp.org

Applications in Advanced Materials Science

Polymeric Materials Development

The use of bis(aminomethyl)norbornane as a diamine building block has been instrumental in creating novel polymers with tailored properties for specialized applications.

This compound, also referred to as bis(aminomethyl)bicyclo[2.2.1]heptane (BBH), serves as a cycloaliphatic diamine monomer in polymerization processes. acs.orgresearchgate.net Its defining feature is the rigid bicyclo[2.2.1]heptane (norbornane) skeleton, which provides exceptional structural rigidity compared to linear or monocyclic aliphatic diamines. The two primary aminomethyl groups attached to this rigid core are the reactive sites that participate in polymerization reactions, such as polycondensation with dianhydrides to form polyimides or reactions with dicyclocarbonates to form polyhydroxyurethanes. researchgate.netacs.orgnih.govdiva-portal.org This unique combination of a stiff, bulky alicyclic structure and reactive amine functionalities makes it a sought-after component for synthesizing polymers where specific thermal and mechanical properties are desired. tcichemicals.comtcichemicals.comtcichemicals.com

The incorporation of the rigid norbornane (B1196662) unit directly influences the mechanical performance of the resulting polymers. In segmented polyhydroxyurethanes (PHUs), this compound has been used as a chain extender, contributing significantly to the material's mechanical strength. acs.orgnih.govdiva-portal.org Research on PHU nanocomposites reinforced with chitin (B13524) nanocrystals (ChNCs) demonstrated a remarkable improvement in mechanical properties. nih.govdiva-portal.org When compared to similar nanocomposites using cellulose (B213188) nanocrystals, the PHU/ChNC systems exhibited a 49-fold increase in Young's modulus and a 20-fold increase in ultimate tensile strength. nih.govdiva-portal.org This enhancement is attributed to the covalent grafting of the ChNCs to the PHU hard segment containing the norbornane unit. nih.govdiva-portal.org Furthermore, polyimides synthesized from this diamine are often capable of forming flexible, free-standing films, indicating good mechanical integrity. researchgate.net

Table 1: Comparative Mechanical Properties of Polyhydroxyurethane (PHU) Nanocomposites

| Property | PHU/CNC Nanocomposite | PHU/ChNC Nanocomposite (with this compound) | Enhancement Factor |

|---|---|---|---|

| Young's Modulus | Base Value | 49-fold Increase | ~49x |

| Ultimate Tensile Strength | Base Value | 20-fold Increase | ~20x |

| Storage Modulus (Rubbery State) | Base Value | Three-order-of-magnitude Enhancement | ~1000x |

Polymers containing the this compound moiety generally exhibit high thermal stability. The inherent rigidity of the norbornane backbone contributes to higher glass transition temperatures (Tg) and robust performance at elevated temperatures. acs.orgacs.org For instance, semiaromatic polyimides prepared via the polycondensation of bis(aminomethyl)bicyclo[2.2.1]heptane with aromatic dianhydrides show excellent thermal stability, with no significant weight loss observed up to approximately 400°C. researchgate.net The 5% weight loss temperatures (Td5%) for these polyimides are reported to be in the range of 428–465°C. researchgate.net

Fully nonaromatic polyimides derived from this compound and cycloaliphatic dianhydrides also possess good thermal stability, with Td5% values around 450°C and high glass transition temperatures exceeding 290°C. acs.orgacs.org This high-temperature stability is attributed to the introduction of the polyalicyclic structure, which increases the rigidity of the polymer main chain and reduces the probability of main-chain scission at high temperatures. acs.orgacs.org

Table 2: Thermal Properties of Polyimides Incorporating this compound (BBH)

| Polymer System (Dianhydride + Diamine) | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5%) | Reference |

|---|---|---|---|

| Aromatic Dianhydrides + BBH | Not Specified | 428–465 °C | researchgate.net |

| BHDA + BBH | > 290 °C | ~450 °C | acs.orgacs.org |

| DNDA + BBH | > 290 °C | ~450 °C | acs.org |

Polyimide Synthesis and Structure-Property Relationships

In the synthesis of polyimides, this compound is a key monomer for creating polymers with a unique combination of properties derived from its alicyclic and rigid structure.

The synthesis of polyimides using this compound typically follows a two-step polycondensation reaction. acs.orgresearchgate.net The first step involves the reaction of the diamine with a tetracarboxylic dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), at room temperature to form a poly(amic acid) (PAA) precursor. acs.orgresearchgate.net The resulting PAA solution is a viscous polymer solution that can be cast onto a substrate. researchgate.netacs.org

The second step is imidization, where the PAA is converted into the final polyimide. This can be achieved through either thermal or chemical methods. researchgate.net Thermal imidization involves heating the PAA film through a controlled temperature program, often reaching temperatures up to 350°C, to facilitate the cyclodehydration process. acs.org This process removes water and closes the imide rings, yielding a stable polyimide film. acs.org The resulting polyimides are often soluble in organic polar solvents and can form flexible, self-supporting films. researchgate.net

This compound is particularly useful in the synthesis of alicyclic and cardo-type polyimides. researchgate.netmdpi.com When combined with alicyclic dianhydrides, it can produce fully alicyclic polyimides. acs.org These materials are notable for being colorless and having low dielectric constants, making them suitable for advanced electronic and optical applications. acs.orgacs.orgmdpi.com The alicyclic structure disrupts the charge-transfer complex formation that typically causes color in aromatic polyimides. mdpi.com

The bulky, non-planar norbornane group also functions as a "cardo" group ("cardo" is Latin for loop). researchgate.netmdpi.com The introduction of such bulky, pendant groups into the polymer backbone disrupts the regular packing of polymer chains. researchgate.net This disruption increases the free volume between chains, which enhances the solubility of the polyimide in organic solvents without significantly compromising its high thermal stability. researchgate.netmdpi.com This improved processability is a significant advantage for creating high-performance materials that are otherwise difficult to process. mdpi.com

Epoxy Resin Systems

This compound, often referred to as norbornanediamine (NBDA), functions as an effective curing agent, or hardener, for epoxy resin systems. scispace.comgoogleapis.com As a cycloaliphatic polyamine, it is used to cross-link epoxy resins, transforming the liquid resin into a hard, thermoset material. justia.comgoogleapis.com The use of a mixture of its 2,5- and 2,6-isomers is common in these applications. scispace.comgoogleapis.com Epoxy resins cured with this compound are noted for producing a cured material with excellent appearance, mechanical properties, and resistance to water and chemicals. googleapis.com Its structure provides a balance of rigidity and reactivity, making it a valuable component in various epoxy formulations.

The inherent chemical stability of the norbornane ring structure contributes to the enhanced durability of epoxy systems cured with this compound. The resulting cured resins exhibit improved chemical resistance, which is a critical property for protective coatings in harsh environments. googleapis.com This makes norbornane-epoxy systems suitable for formulating high-performance coatings, including those designed to resist acids and other corrosive chemicals. maxkote.co.ukpolymerestechnologies.com Epoxy novolac coatings, for example, are specifically designed for severe industrial environments where resistance to acids, alkalis, and solvents is required. polymerestechnologies.comdiva-portal.org The use of robust curing agents like this compound aligns with the performance requirements for such demanding applications, where protecting metal and concrete substrates from chemical attack is paramount. maxkote.co.ukmdpi.com

Derivatives of this compound are utilized to create latent hardening catalysts for epoxy formulations. researchgate.netepo.org Latency is a desirable characteristic in many industrial applications, such as adhesives and composites, where the epoxy resin and curing agent are pre-mixed and must remain stable at room temperature for an extended period (long pot-life), only to cure rapidly upon activation, typically by heat. researchgate.netepo.org

One such derivative is 2,5-Bis(aminomethyl)bicyclo[2.2.1]heptane di(methylisopropylketimine). researchgate.net This ketimine is a blocked amine; the amine groups are chemically protected and unreactive at ambient temperatures. When heated, the ketimine reacts with moisture to release the active amine, which then initiates the curing of the epoxy resin. Another approach involves creating adducts by reacting amine compounds, including this compound, with epoxy compounds to form a heat-activated latent curing catalyst. epo.org These adducts provide stable, one-component systems that cure quickly only at elevated temperatures. epo.orgepo.org

Polyurethane Chemistry

In the field of polyurethane chemistry, this compound serves as a crucial building block, particularly in the synthesis of non-isocyanate polyurethanes (NIPUs). mdpi.comresearchgate.net It functions as a diamine chain extender in the polyaddition reaction between bis-cyclic carbonates and diamines. mdpi.com The selection of the diamine chain extender significantly influences the thermal and mechanical properties of the resulting polymer. mdpi.com

The use of this compound (often abbreviated as AMNB or NORB) as the chain extender has been shown to result in polyhydroxyurethanes (PHUs) with higher flow temperatures and a broad temperature range for tan δ, a measure of the material's damping properties. mdpi.comnih.gov Its rigid, bicyclic structure contributes to a higher glass transition temperature in the final polyurethane material. mdpi.com Researchers have successfully synthesized segmented thermoplastic polyhydroxyurethane nanocomposites using a combination of a bis(cyclocarbonate), a polyether diamine, and this compound as the chain extender, highlighting its role in creating advanced, sustainable polymer systems. nih.gov

Nonisocyanate Polyurethane (NIPU) Synthesis Pathways

This compound is utilized as a chain extender in the synthesis of nonisocyanate polyurethanes (NIPUs), specifically polyhydroxyurethanes (PHUs). researchgate.netmdpi.com The primary synthesis route involves the polyaddition reaction of bis(cyclic carbonates) with diamines. mdpi.comnih.gov In a typical laboratory synthesis, a bis-carbonate, such as one derived from vanillyl alcohol (VABC), is reacted with a long-chain diamine like poly(tetramethylene oxide) diamine (PTMODA). acs.orgacs.org This initial reaction is followed by the addition of this compound as a chain extender to complete the polymerization process. acs.org This method avoids the use of toxic isocyanates, aligning with green chemistry principles. acs.orgacs.org The use of this compound as a chain extender has been shown to result in PHUs with higher flow temperatures. mdpi.com

A study on segmented PHUs used divinyl benzene (B151609) dicyclocarbonate (DVBDCC) as the hard segment component, which reacted with various diamine chain extenders, including this compound. researchgate.net The resulting polymers demonstrated that the choice of chain extender significantly influences the material's properties. researchgate.net Specifically, the norbornane-based PHU exhibited superior thermal and mechanical characteristics. researchgate.netresearchgate.net

Functionalization of Hydroxyl Groups in Polyhydroxyurethanes (PHU)

A key characteristic of PHUs synthesized through the cyclic carbonate/amine reaction is the presence of hydroxyl groups along the polymer backbone. researchgate.net These hydroxyl groups offer sites for further chemical modification, or functionalization, to tailor the properties of the final material. researchgate.net Research has demonstrated that the functionalization of these hydroxyl groups in segmented PHUs can have a profound impact on the polymer's morphology. researchgate.net

In one study, nonisocyanate, segmented, nanophase-separated PHUs were synthesized, and subsequently, the hydroxyl groups were functionalized with small molecules. researchgate.net This functionalization led to the elimination of the nanophase separation that was present in the original PHU. researchgate.net This highlights the critical role of these hydroxyl groups and their potential for modification in controlling the microstructure of PHUs.

Nanophase Separation and Morphological Control in PHU Systems

The molecular structure of the chain extender, such as this compound, plays a crucial role in the nanophase separation and morphology of PHU systems. researchgate.net Segmented PHUs synthesized with this compound, a polytetramethylene oxide-based soft segment, and divinyl benzene dicyclocarbonate (DVBDCC) as the hard segment exhibit a nanophase-separated morphology. researchgate.netresearchgate.net

These PHUs, characterized by small-angle X-ray scattering (SAXS), show interdomain spacings typically between 12 to 16 nm. researchgate.netresearchgate.net Dynamic mechanical analysis (DMA) reveals that this nanophase separation is accompanied by broad interphases with a wide range of local compositions. researchgate.netresearchgate.net The rigid structure of the norbornane-based chain extender contributes to the thermal and mechanical properties of the resulting PHU. researchgate.net For instance, a PHU with 50 wt% hard-segment content synthesized with the norbornane-based chain extender showed a high flow temperature of 105 °C, a tensile strength of 22.4 MPa, and an elongation-at-break of 500%. researchgate.netresearchgate.net

In nanocomposites, the interaction between the PHU matrix and nanofillers also dictates the morphology. acs.orgdiva-portal.org For example, PHU nanocomposites reinforced with partially deacetylated chitin nanocrystals (ChNCs) displayed nanophase separation with smaller hard domains compared to the neat PHU. acs.orgacs.orgdiva-portal.org This was attributed to the covalent grafting of ChNCs to the PHU hard segments. acs.orgacs.orgdiva-portal.org Conversely, when cellulose nanocrystals (CNCs) were used, which did not form covalent bonds, a phase-mixed system with broader interface regions was observed. acs.orgacs.orgdiva-portal.org

Reinforcement with Nanofillers in PHU Nanocomposites

The incorporation of nanofillers into PHUs creates nanocomposites with enhanced properties. acs.orgacs.org The effectiveness of the reinforcement is highly dependent on the interfacial interaction between the nanofiller and the polymer matrix. acs.orgacs.org

In a study involving PHU nanocomposites made from vanillyl alcohol bis(cyclocarbonate) (VABC), poly(tetramethylene oxide) diamine (PTMODA), and this compound, two types of biobased nanofillers were investigated: cellulose nanocrystals (CNCs) and partially deacetylated chitin nanocrystals (ChNCs). acs.orgacs.orgdiva-portal.org

It was found that the ChNCs were covalently grafted to the PHU matrix through the aminolysis of carbonate end groups in the hard segment. acs.orgdiva-portal.org This strong interfacial bonding resulted in significant improvements in the mechanical properties of the PHU/ChNC nanocomposites. acs.orgacs.orgdiva-portal.org Specifically, these nanocomposites showed a 49-fold increase in Young's modulus and a 20-fold increase in ultimate tensile strength compared to PHU/CNC nanocomposites, where the CNCs were only physically mixed with the PHU. acs.orgacs.orgdiva-portal.orgnih.gov Furthermore, the storage modulus in the rubbery state was enhanced by three orders of magnitude in the PHU/ChNC system, underscoring the critical role of interfacial covalent linkages in improving the thermomechanical performance of segmented PHUs. acs.orgacs.orgdiva-portal.orgnih.gov

Table 1: Mechanical Properties of PHU Nanocomposites

| Nanocomposite | Young's Modulus Increase (vs. PHU/CNC) | Ultimate Tensile Strength Increase (vs. PHU/CNC) | Storage Modulus Enhancement (vs. PHU/CNC) | Reference |

|---|---|---|---|---|

| PHU/ChNC | 49-fold | 20-fold | Three orders of magnitude | acs.orgacs.orgdiva-portal.orgnih.gov |

Polyamide Synthesis via Ring-Opening Aminolysis–Condensation

This compound is also a valuable monomer in the synthesis of polyamides through a pathway known as ring-opening aminolysis–condensation (ROAC). acs.orgresearchgate.net This method offers a sustainable route to producing biobased polyamides under relatively mild conditions. acs.orgresearchgate.net

The process utilizes a plant oil-derived cyclic dilactone, such as ethylene (B1197577) brassylate (EB), which reacts with a variety of diamines, including this compound. acs.org The ring-opening of the cyclic dilactone is a key driving force for the polymerization reaction. acs.orgresearchgate.net The reaction is typically catalyzed by a base, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and can be carried out at temperatures as low as 100 °C under atmospheric pressure. acs.orgresearchgate.net

This aminolysis–condensation method avoids the need for solvents throughout the entire process, leading to the production of pure polyamides with diamine terminal chain-ends. acs.orgresearchgate.net The versatility of this approach allows for the synthesis of a diverse range of polyamides by varying the diamine monomer. acs.orgresearchgate.net

Development of Optical Materials

This compound derivatives are employed in the creation of advanced optical materials. Specifically, thiol-ene chemistry is utilized to synthesize thiol copolymers that are suitable for applications such as optical lenses and coatings. research-solution.com The rigid norbornane structure contributes to the desirable optical and mechanical properties of the resulting polymers.

Research has explored the use of norbornene-functionalized hyaluronic acid (NorHA) and thiolated gelatin (GelSH) to create thiol-ene polymer solutions. acs.org These systems exhibit high reactivity under photoinitiating conditions, making them suitable for applications requiring rapid curing. acs.org While this specific example does not directly use this compound, it illustrates the utility of the norbornene moiety in thiol-ene reactions for optical material development. The incorporation of a norbornane derivative like this compound can lead to materials with specific refractive indices and thermal stability. For instance, fluorinated norbornane derivatives have been shown to have refractive indices in the range of 1.45–1.55 and are used in hydrophobic films.

Table 2: Properties of Norbornane-Based Optical Materials

| Material Type | Refractive Index | Application | Reference |

|---|---|---|---|

| Fluorinated norbornane derivatives | 1.45–1.55 | Hydrophobic films | |

| Norbornane-epoxy composites | 1.55–1.60 | Acid-resistant coatings |

Compound Index

Catalytic Applications and Ligand Design

Bis(aminomethyl)norbornane as a Ligand Scaffold

The inherent structure of this compound makes it an excellent starting point for synthesizing a diverse range of ligands. The rigid framework ensures that the coordinating atoms are held in a predictable spatial arrangement, a desirable feature for designing effective catalysts.

The defining characteristic of this compound in ligand applications is the presence of its two primary amino functionalities. These amino groups act as Lewis bases, readily donating their lone pair of electrons to form coordinate bonds with various metal ions. This ability to form stable chelate complexes is fundamental to its role in catalysis. The bicyclic structure orients the aminomethyl groups in a specific spatial relationship, enabling the formation of a bidentate ligand that can effectively bind to a metal center. The coordination can involve a range of transition metals, with the specific choice of metal being crucial for the subsequent catalytic activity. While detailed crystallographic studies on simple this compound-metal complexes are not extensively documented in the provided context, its derivatized forms are widely used in metal-catalyzed reactions, implying effective coordination with metals like rhodium, nickel, copper, and zinc. researchgate.netcore.ac.uknih.gov

A key application of this compound is in the synthesis of more complex chiral ligands. By starting with an enantiomerically pure form of the diamine, chemists can introduce various substituents on the nitrogen atoms to create ligands with specific symmetry properties and steric/electronic profiles. researchgate.net

One significant strategy involves the synthesis of C1-symmetric ligands, which lack any rotational axes or mirror planes of symmetry. researchgate.netnih.gov This low symmetry can be highly advantageous in asymmetric catalysis, as it often leads to a reduction in the number of possible transition states, thereby enhancing enantioselectivity. nih.gov For instance, the enantiopure trans-2,3-bis(aminomethyl)norbornane can be synthesized and subsequently derivatized to produce C1-symmetric ligands. researchgate.net This process often involves reacting the diamine with other chemical moieties to generate structures like bisoxazolines or other multidentate systems that are highly effective in asymmetric catalysis. researchgate.net The rigid norbornane (B1196662) backbone ensures that the chirality is effectively transmitted from the ligand to the catalytic center during the reaction. acs.org

| Ligand Design Strategy | Starting Material | Resulting Ligand Type | Key Feature |

| Derivatization of enantiopure diamine | trans-2,3-Bis(aminomethyl)norbornane | C1-Symmetric Ligands | Low symmetry enhances enantioselectivity in catalysis. researchgate.netnih.gov |

| Asymmetric synthesis from meso-anhydride | Norbornene dicarboxylic acid anhydride (B1165640) | Optically active norbornane-type diamines | Provides access to enantiomerically pure ligand precursors. researchgate.net |

Role in Asymmetric Catalysis

Ligands derived from this compound have demonstrated their utility in a variety of important asymmetric reactions, where the goal is to produce one enantiomer of a chiral product preferentially over the other.

Carbon-carbon (C-C) bond forming reactions are central to organic synthesis for building molecular complexity. snnu.edu.cn Achieving enantioselectivity in these reactions is a major focus of modern catalysis. Chiral ligands derived from the norbornane diamine scaffold have shown promise in several metal-catalyzed enantioselective C-C bond forming reactions. researchgate.net Preliminary studies have indicated their applicability in key transformations such as cyclopropanations and Diels-Alder reactions. researchgate.net In these reactions, the chiral ligand coordinates to a metal catalyst, creating a chiral environment that directs the approach of the reacting molecules, leading to the preferential formation of one enantiomer of the product.

The addition of organozinc reagents, such as diethylzinc (B1219324), to carbonyl compounds is a classic method for forming new C-C bonds and creating chiral alcohols. wikipedia.org The effectiveness of this reaction is highly dependent on the chiral ligand used to control the stereochemical outcome. Chiral ligands synthesized from norbornane-based amino alcohols and diamines have been successfully employed as catalysts in the asymmetric addition of diethylzinc to aldehydes. researchgate.netacs.org For example, a chiral ligand derived from a norbornene backbone achieved an enantiomeric excess (ee) of 88% in the addition of diethylzinc to benzaldehyde. researchgate.net Further modifications, such as using arylamine and tosyl-substituted chiral ligands, have pushed the enantioselectivity even higher, reaching up to 97% ee. researchgate.net

Table of Enantioselectivity in Diethylzinc Addition

| Chiral Ligand Type | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Norbornene-based amino alcohol (Ligand 7) | Benzaldehyde | 88% | researchgate.net |

Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule to a substrate, often a ketone or imine, to produce a chiral alcohol or amine. This reaction is a powerful tool in asymmetric synthesis. Ligands derived from norbornane-type diamines have been identified as effective in catalyzing asymmetric transfer hydrogenations. researchgate.net For instance, optically active aminocyclohexanols, which share structural similarities, have been used in the transfer hydrogenation of aryl ketones, yielding products with up to 96% enantiomeric excess. researchgate.net These results highlight the potential of the rigid bicyclic scaffold in creating highly selective catalysts for reduction reactions. researchgate.net

Polymerization Catalysis

The rigid, bicyclic framework of this compound makes it a compelling candidate for the design of chelating ligands in polymerization catalysis. Its two primary amine functionalities can coordinate to a metal center, forming a stable chelate ring. This structure is particularly relevant in the context of late transition metal-catalyzed vinyl-addition polymerization of cyclic olefins like norbornene, where the ligand architecture critically dictates catalytic activity and the properties of the resulting polymer.

The vinyl-addition polymerization of norbornene has been extensively studied using various late transition metal catalysts. hhu.de Catalytic systems for this transformation are typically composed of a neutral pre-catalytic metal complex and a cocatalyst. hhu.deresearchgate.net The design of ligands for these metal complexes is crucial for achieving high catalytic efficiency. While direct studies employing this compound as the primary ligand are not extensively documented in the reviewed literature, its diamine structure is analogous to other chelating nitrogen-based ligands that have proven effective.

Catalytic systems based on nickel and palladium complexes featuring bulky diammine or diimine ligands are particularly active in norbornene polymerization. researchgate.netresearchgate.net These catalysts promote the reaction via a vinylic addition mechanism, leading to the formation of saturated polynorbornene, a material noted for its high thermal stability, transparency, and mechanical strength. hhu.deresearchgate.net The general structure of these catalytic systems involves a late transition metal center (e.g., Pd, Ni) coordinated by a bidentate nitrogen-based ligand, which is then activated by a cocatalyst. mdpi.com

Late transition metals, especially palladium and nickel, are the metals of choice for the vinyl polymerization of norbornene. hhu.de Complexes of these metals are generally more tolerant to functional groups compared to their early transition metal counterparts.

Palladium Complexes: Palladium-based catalysts often exhibit exceptionally high activity in norbornene polymerization. For instance, palladium(II) complexes with α-diamine ligands, when activated with methylaluminoxane (B55162) (MAO), can achieve activities as high as 7.02 × 10⁷ g PNB·(mol Pd·h)⁻¹. mdpi.com Pincer-type palladium(II) complexes, which feature a tridentate ligand, have also been developed and show excellent activities. Depending on the ligand structure and the cocatalyst used, these systems can reach activities in the range of 10⁶ to 10⁷ g of PNB (mol of Pd)⁻¹h⁻¹. mdpi.com For example, a PCN pincer palladium complex activated by MAO demonstrated an activity of 2.03 × 10⁶ g of PNB (mol of Pd)⁻¹h⁻¹. mdpi.com

Nickel Complexes: Nickel(II) complexes are also highly effective catalysts for this polymerization. Complexes with diimine or bis(β-ketoamino) ligands show significant catalytic activity. researchgate.netresearchgate.net For example, a novel Nickel-diimine pre-catalyst was reported to quantitatively polymerize norbornene at 50 °C upon activation with MAO. researchgate.net The activity of nickel catalysts can be tuned by modifying the electronic and steric properties of the ligands. Research has shown that nickel complexes with diarylamido-based unsymmetrical pincer ligands can achieve activities up to 40.3 × 10⁵ g of PNB (mol of Ni)⁻¹ h⁻¹ with MAO as the activator. rsc.org

The table below summarizes the performance of representative late transition metal catalysts in norbornene polymerization.

| Catalyst Precursor | Cocatalyst | Activity (g PNB / (mol Metal · h)) | Polymer Molecular Weight (Mw, g/mol) | Reference |

|---|---|---|---|---|

| [ArN=C(Me)−C(Me)=NAr]NiBr₂ | MAO | 1.5 x 10⁵ | 1.3 x 10⁶ | researchgate.net |

| [ArN=C(H)−C(H)=NAr]PdMeCl | MAO | 1.0 x 10⁴ | - | researchgate.net |

| PCN Pincer Pd(II) Complex | MAO | 5.9 x 10⁶ | - | mdpi.com |

| CNN Pincer Pd(II) Complex | Et₂AlCl | 9.6 x 10⁶ | - | mdpi.com |

| [PNNox]PdCl | MAO | 4.03 x 10⁶ | - | rsc.org |

| PdCl₂(dppe) | B(C₆F₅)₃/TEA | 1.0 x 10⁷ | - | hhu.de |

The efficiency of late transition metal-catalyzed norbornene polymerization is highly dependent on the choice of cocatalyst and various reaction parameters such as temperature, reaction time, and the molar ratio of cocatalyst to the metal precursor. mdpi.commdpi.com

Influence of Al/Metal Ratio: The molar ratio of the aluminum-based cocatalyst to the transition metal catalyst (Al/M ratio) significantly impacts both catalytic activity and the molecular weight of the resulting polynorbornene. mdpi.com Generally, activity increases with the Al/M ratio up to an optimal point, after which it may plateau or even decrease. For a 2-(diarylphosphino)-N-phenylbenzenamine nickel catalyst, the activity increased from 0.3 × 10⁶ g mol⁻¹ h⁻¹ to a peak of 3.6 × 10⁶ g mol⁻¹ h⁻¹ as the Al/Ni ratio was raised from 200 to 1000. mdpi.com A further increase to 2000 led to a slight decrease in activity. mdpi.com

The table below illustrates the effect of the Al/Pd ratio on monomer conversion for a PCN pincer palladium complex.

| Catalyst | Cocatalyst | Al/Pd Ratio | Monomer Conversion (%) | Reference |

|---|---|---|---|---|

| PCN Pincer Pd(II) | EtAlCl₂ | 1000 | 25.7 | mdpi.com |

| PCN Pincer Pd(II) | EtAlCl₂ | 2000 | 68.9 | mdpi.com |

| PCN Pincer Pd(II) | MAO | 5000 | 98.7 | mdpi.com |

Influence of Reaction Temperature: Temperature is another critical parameter. An increase in temperature does not always lead to higher activity. For the B-II/Ni-based catalyst system, increasing the temperature from 0°C to 80°C resulted in a decrease in catalytic activity from 1.5 x 10⁵ to 0.4 x 10⁵ g PNB/(mol Ni·h). researchgate.net This suggests that the catalyst may have lower stability at elevated temperatures or that the propagation rate is negatively affected. Optimal temperature conditions must be determined for each specific catalytic system to maximize monomer conversion and control polymer properties.

Biological Activity and Medicinal Chemistry Applications

Interaction with Molecular Targets

The biological potential of bis(aminomethyl)norbornane and its derivatives is fundamentally linked to its ability to interact with various molecular targets. The specific spatial arrangement of its functional groups, dictated by the rigid norbornane (B1196662) core, plays a crucial role in these interactions.

The primary application of this compound in medicinal chemistry has been as a diamine ligand in platinum-based anticancer complexes. In this context, the ultimate molecular target is nuclear DNA. The this compound ligand itself does not directly interact with enzymes or receptors to elicit a therapeutic effect but serves as a "carrier" ligand that modulates the properties of the platinum center. The interaction of the resulting platinum complex with DNA is a critical event, leading to the inhibition of DNA replication and transcription, which ultimately triggers cell death in cancer cells. acs.orgresearchgate.net The rigid structure of the norbornane group helps to create a specific conformation that influences how the platinum complex binds to DNA, forming intrastrand cross-links. acs.org While direct interactions with specific enzymes or receptors for the standalone compound are not extensively documented in the context of its main applications, its structural motifs are recognized as valuable in drug design for modulating signaling pathways. Current time information in Bangalore, IN.

The two aminomethyl groups are the key features governing the intermolecular interactions of this compound. These primary amine groups are capable of acting as hydrogen bond donors, a fundamental interaction in biological systems for molecular recognition at the active sites of enzymes and receptors. Current time information in Bangalore, IN. Furthermore, under physiological conditions, these amino groups can be protonated, allowing for strong electrostatic interactions with negatively charged biological macromolecules, such as the phosphate (B84403) backbone of DNA. nih.gov

Molecular electrostatic potential calculations have shown that the amino groups create regions of negative electrostatic potential, making them favorable sites for interacting with electrophilic centers or metal ions, such as the platinum(II) ion. Current time information in Bangalore, IN. It is this capacity for forming stable coordination complexes through electrostatic interactions and subsequent covalent bond formation with platinum that is central to its use in anticancer agents. acs.orgCurrent time information in Bangalore, IN. The defined stereochemistry and spatial orientation of the two aminomethyl groups, constrained by the bicyclic norbornane skeleton, pre-organizes the molecule for effective chelation and subsequent biological activity. Current time information in Bangalore, IN.

Antitumor and Anticancer Research

The most significant research into the medicinal applications of this compound has been in the field of oncology. Its derivatives have been central to the development of novel platinum-based chemotherapeutics aimed at overcoming the limitations of established drugs like cisplatin (B142131), such as acquired resistance.

Platinum complexes containing this compound ligands have been shown to exert their cytotoxic effects against cancer cells by inducing apoptosis, or programmed cell death. mdpi.comresearchgate.net While the precise apoptotic pathway for all such complexes is a subject of ongoing research, studies on structurally related bicyclic platinum complexes suggest a mitochondrial-dependent apoptosis pathway. mdpi.com This is a common mechanism for DNA-damaging agents. Other related platinum compounds have been found to induce apoptosis in a manner that requires the presence of the p53 tumor suppressor protein, a key regulator of cell death. nih.gov For instance, derivatives of norbornene have been shown to promote the proapoptotic factor BAX. researchgate.net The formation of DNA adducts by the platinum complexes triggers a DNA damage response, which can activate signaling cascades that culminate in the activation of caspases and the execution of the apoptotic program. frontiersin.org

The antitumor activity of platinum complexes, including those with this compound, involves the disruption of signaling pathways that control cell proliferation. By causing significant DNA damage, these complexes can induce cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing. dntb.gov.ua Research on other novel platinum complexes has provided insight into specific pathways that may be affected. For example, pathway analysis has shown that platinum complexes can downregulate genes involved in the TGF-β (Transforming Growth Factor-beta) signaling pathway, such as TGF-β1 and SMAD4, which is critically involved in cell growth and epithelial-to-mesenchymal transition (EMT), a process linked to metastasis. frontiersin.org The apoptosis pathway itself is also modulated, with the induction of proteins like p53 and caspases and the inhibition of anti-apoptotic proteins such as BCL2. frontiersin.org

A key area of research has been the synthesis and evaluation of platinum(II) complexes featuring bis(aminomethyl)carbobicyclic ligands, including those based on the norbornane framework. acs.orgresearchgate.netnih.gov A 2008 study by de Mier-Vinué et al. described a library of six such complexes, which were tested for their cytotoxic activity against both cisplatin-sensitive (A2780) and cisplatin-resistant (A2780R) human ovarian cancer cell lines. acs.orgresearchgate.netibp.cz

The study found that these complexes exhibited excellent cytotoxicity, and importantly, they were able to overcome cisplatin resistance. acs.org The resistance factor (RF), calculated as the ratio of the IC₅₀ value in the resistant cell line to that in the sensitive cell line, was significantly better for the new complexes compared to cisplatin. acs.org It was observed that increasing the steric hindrance of the bicyclic ligand led to an increase in biological activity. researchgate.netmdpi.com Specifically, complexes with an ethylene (B1197577) bridge in the bicyclic system showed better results than those with a methylene (B1212753) bridge. nih.gov The interaction of these complexes with DNA was confirmed to be the primary mechanism of action. acs.org

Table 1: Cytotoxicity Data for Platinum(II) Complexes with Bis(aminomethyl)carbobicyclic Ligands

This table presents the half-maximal inhibitory concentration (IC₅₀) values for a series of platinum(II) complexes against human ovarian cancer cell lines, as reported in the study by de Mier-Vinué et al., 2008.

Efficacy Against Drug-Resistant Cell Lines

The development of resistance to conventional chemotherapy is a significant obstacle in cancer treatment. Research into novel chemical scaffolds that can overcome these resistance mechanisms is, therefore, of critical importance. Derivatives of this compound, particularly when complexed with metals like platinum, have demonstrated notable efficacy against cancer cell lines that are resistant to established drugs such as cisplatin. researchgate.netnih.gov

Platinum(II) complexes incorporating 1,2-bis(aminomethyl)carbobicyclic ligands, derived from the norbornane framework, have shown significant cytotoxic activity against cisplatin-resistant cell lines. researchgate.netresearchgate.net In one study, a library of platinum(II) complexes was tested against the human ovarian cancer cell line A2780 and its cisplatin-resistant counterpart, A2780cis. The results indicated that a chiral R,R-enantiomer of a dichloride platinum complex with a 1,2-bis(aminomethyl)carbobicyclic ligand was more effective than cisplatin in both the sensitive (A2780) and the resistant (A2780cis) cell lines. researchgate.net

Further investigations have suggested that structural modifications, such as increasing the steric hindrance on the carbobicyclic ligand, can enhance the biological activity of these complexes. researchgate.netnih.gov For instance, complexes with an ethylene bridge demonstrated superior results compared to those with a methylene bridge. researchgate.netnih.gov This line of research underscores the potential of the rigid norbornane scaffold as a key component in designing new chemotherapeutic agents capable of circumventing drug resistance in tumors. researchgate.net

Antimicrobial Efficacy Investigations

The unique structural properties of the this compound scaffold have also made it a foundation for developing new antimicrobial agents. Its derivatives have been investigated for activity against a wide range of pathogens, including bacteria and fungi.

Derivatives of this compound have been shown to possess broad-spectrum antibacterial activity. A notable example involves the synthesis of norbornane bisether diguanidines, which are structurally rigid cationic amphiphiles. nih.gov These compounds were designed to mimic the properties of antimicrobial peptides.

In laboratory testing, several of these derivatives demonstrated potent activity against a variety of clinically relevant bacteria. For example, one such compound exhibited a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli, as well as the Gram-positive, methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This indicates that the norbornane framework can be functionalized to create agents that are effective against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. nih.gov The mechanism of action for these cationic derivatives is thought to involve the disruption of microbial cell membranes.

The specific chemical groups (substituents) attached to the this compound core play a critical role in determining the antimicrobial spectrum and target selectivity of the resulting compounds. While some derivatives exhibit broad-spectrum activity, others can be tailored for higher specificity against certain classes of pathogens.

Research into structure-activity relationships has revealed that modifying the substituents can significantly alter the biological effect. For example, while the core this compound derivatives can show broad activity, the functionalization with sulfonamide groups to create (aza)norbornanes can lead to compounds with higher specificity for Gram-positive pathogens. This suggests that the choice of substituent is a key factor in directing the antimicrobial action, allowing for the potential design of narrow-spectrum agents that could reduce the risk of resistance development and disruption of the host microbiome. The ability to tune the target selectivity through chemical modification highlights the versatility of the norbornane scaffold in medicinal chemistry.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like bis(aminomethyl)norbornane. This computational method allows for the detailed examination of reaction pathways and the prediction of molecular properties with a high degree of accuracy, providing insights that are often difficult to obtain through experimental means alone.

Prediction of Regioselectivity in Synthetic Pathways

Computational studies have been pivotal in understanding and predicting the regioselectivity of reactions involving this compound. By calculating the energies of various possible transition states and intermediates, researchers can determine the most likely outcome of a chemical reaction. For instance, in functionalization reactions, DFT calculations can predict which of the aminomethyl groups, or which C-H bond on the norbornane (B1196662) scaffold, is more susceptible to attack. These predictions are based on factors such as steric hindrance and the electronic properties of different sites within the molecule.

The regioselectivity is often influenced by the specific isomer of this compound used (e.g., endo, exo isomers). DFT calculations can quantify the energy differences between pathways leading to different regioisomers, thereby explaining experimentally observed product distributions.

| Isomer | Predicted Reactive Site | Relative Energy (kcal/mol) |

| exo,exo | C-H (bridgehead) | 0.0 |

| endo,endo | N-H (amine) | +2.5 |

| exo,endo | C-H (methylene bridge) | +1.2 |

| Note: This is an illustrative data table based on the types of results obtained from DFT studies. Actual values would be specific to a particular reaction. |

Elucidation of Reaction Mechanisms (e.g., C-H Activation, Norbornene Relay Palladation)

DFT calculations have been instrumental in mapping out the step-by-step mechanisms of complex reactions involving this compound. A significant area of investigation has been its role in transition metal-catalyzed reactions, such as palladium-catalyzed C-H activation.

In the context of C-H activation, DFT studies can model the coordination of the this compound ligand to the metal center, the subsequent cleavage of a C-H bond, and the formation of new carbon-carbon or carbon-heteroatom bonds. These calculations help in identifying key intermediates and transition states, and in determining the rate-determining step of the catalytic cycle.

Furthermore, the mechanism of "norbornene relay palladation," where a norbornene-type structure facilitates long-range C-H activation, can be elucidated. DFT can model the intricate dance of the palladium catalyst as it "walks" along the carbon skeleton, guided by the directing aminomethyl groups, to activate a specific and remote C-H bond. This provides a detailed picture of how the ligand structure influences the catalytic process.

Investigation of Isomer-Dependent Coordination Geometries in Catalysis

The different stereoisomers of this compound can adopt distinct coordination geometries when bound to a metal catalyst. These geometric variations can have a profound impact on the catalyst's activity and selectivity. DFT calculations allow for the precise determination of these coordination geometries, including bond lengths, bond angles, and dihedral angles of the resulting metal complexes.

By comparing the calculated structures and energies of complexes formed with different isomers, researchers can rationalize why one isomer may be a more effective ligand for a particular catalytic transformation. For example, the bite angle of the diamine ligand, which is dictated by the exo or endo configuration of the aminomethyl groups, can significantly influence the geometry around the metal center and, consequently, the outcome of the reaction.

| Isomer | Coordination Mode | Metal Center | Calculated Bite Angle (°) |

| exo,exo | Bidentate | Palladium(II) | 95.8 |

| endo,endo | Bidentate | Palladium(II) | 88.2 |

| exo,endo | Monodentate | Rhodium(I) | N/A |

| Note: This is an illustrative data table based on the types of results obtained from DFT studies. Actual values would be specific to a particular metal and its oxidation state. |

Analysis of Bicyclic Backbone Influence on Reactivity

The rigid bicyclic norbornane backbone is a defining feature of this compound and plays a crucial role in its chemical behavior. DFT studies can dissect the influence of this scaffold on reactivity by analyzing its electronic and steric effects.

Electronically, the strained nature of the bicyclic system can affect the hybridization and reactivity of the atoms within the framework. DFT can quantify these effects by calculating properties such as orbital energies and charge distributions.

Sterically, the rigid structure of the norbornane backbone imposes significant constraints on the conformation of the aminomethyl groups and on the approach of reactants. This steric hindrance can direct incoming reagents to specific sites, thereby controlling the stereochemical outcome of a reaction. Computational models can visualize and quantify these steric interactions, providing a rationale for observed stereoselectivities.

Advanced Functionalization Strategies and Future Directions

Diverse Functionalization of the Bicyclic Scaffold

The rigid, bicyclic framework of bis(aminomethyl)norbornane, chemically known as bicyclo[2.2.1]heptane, presents a unique scaffold for chemical modification. Its inherent ring strain is a key feature that influences the reactivity patterns of the molecule. The primary amine groups attached via methyl spacers are the principal sites for functionalization, allowing for a wide array of chemical transformations.

Advanced synthetic strategies have moved beyond simple polymerizations to the creation of highly specific chiral derivatives. A powerful approach for achieving this is the desymmetrization of a meso starting material. For instance, the asymmetric synthesis of trans-2,3-bis(aminomethyl)norbornane can commence from endo-2,3-norbornene dicarboxylate anhydride (B1165640), which is a meso-compound. This anhydride can undergo a nucleophilic ring-opening reaction, often facilitated by a chiral agent, to produce a chiral monoester. This crucial step breaks the molecule's symmetry and installs the stereocenters that are preserved throughout the remainder of the synthesis.

Further functionalization can be achieved through various reactions targeting the amine groups, such as acylation, alkylation, and arylation, to introduce a wide range of functional moieties. These modifications can alter the compound's solubility, reactivity, and coordination properties. The resulting derivatives are valuable as chiral ligands in asymmetric catalysis and as building blocks for supramolecular chemistry. The rigid norbornane (B1196662) backbone ensures a well-defined spatial arrangement of the appended functional groups, which is critical for applications in molecular recognition and catalysis.

Integration into Complex Organic Molecules and Systems

This compound is a valuable building block for constructing larger, more complex molecular architectures, most notably high-performance polymers. Its role as a cycloaliphatic diamine monomer is central to the synthesis of specialized polyamides and polyimides.

When reacted with dicarboxylic acids or their derivatives, it forms polyamides. The rigid and non-planar structure of the norbornane unit disrupts the regular packing of polymer chains, which typically leads to crystallinity in conventional polyamides. This disruption results in amorphous, transparent materials that possess high glass transition temperatures (Tg). Similarly, in the production of polyimides, the incorporation of the this compound moiety enhances thermal stability and chemical resistance.

The influence of the this compound structure on the final properties of polymers is significant and predictable.

| Property | Influence of this compound Structure | Resulting Polymer Characteristic |

| Glass Transition Temp. (Tg) | The rigid, bulky norbornane scaffold restricts the mobility of polymer chains. | Higher Tg, leading to improved heat resistance. |

| Transparency | The non-planar bicyclic structure hinders crystallization by disrupting regular chain packing. | An amorphous structure that results in high optical clarity. |

| Mechanical Strength | The rigid backbone provides significant structural integrity to the polymer. | Enhanced stiffness and mechanical durability. |

| Solubility | The alicyclic norbornane unit can increase solubility in organic solvents compared to fully aromatic polymers. | Improved processability for creating films and coatings. |

Beyond polymers, the compound is utilized in the synthesis of other complex systems. For example, it has been used to create functionalized bis-benzoxazines and bis-oxycyclophanes with intra-annular amide functionality. researchgate.netresearchgate.net In these molecules, the norbornane unit acts as a rigid spacer, controlling the geometry and cavity size of the macrocycle.

Emerging Research Areas and Unexplored Potentials

The unique structural characteristics of this compound continue to open new avenues of research. While its application in polymers is well-established, its potential in other advanced materials and systems is an area of active exploration.

One emerging area is its use in the development of novel ligands for coordination chemistry and catalysis. The well-defined stereochemistry of the bicyclic frame allows for the design of chiral ligands that can enforce high selectivity in metal-catalyzed reactions. The development of synthetic routes to enantiomerically pure derivatives is key to unlocking this potential.

There is also growing interest in incorporating the norbornane scaffold into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The rigidity and defined geometry of this compound could lead to frameworks with unique pore structures and functionalities, suitable for applications in gas storage, separation, and heterogeneous catalysis.

Furthermore, the integration of this diamine into supramolecular structures is an area with significant unexplored potential. Its ability to form hydrogen bonds and coordinate with metal ions, combined with the rigid spacer, makes it an excellent candidate for building self-assembled architectures like cages, capsules, and molecular machines. nih.gov These systems are at the forefront of materials science and could lead to innovations in sensing, drug delivery, and molecular electronics. The development of modular synthetic techniques for creating complex carbocyclic fused ring systems, though not directly involving this compound, highlights the scientific interest in such rigid frameworks for therapeutic applications, suggesting another potential future direction. eurekalert.org

Challenges and Opportunities in Scale-Up and Industrial Applications

The transition of this compound synthesis and its applications from the laboratory to an industrial scale presents several challenges and opportunities. A primary challenge in scaling up any chemical process is maintaining performance and purity while managing costs and safety. digitellinc.com For this compound, this involves optimizing reaction conditions, such as feed composition, catalyst stability, and separation and purification routes, to ensure a robust and economical commercial process. digitellinc.com

Key Challenges:

Stereochemical Control: Many advanced applications require specific isomers of this compound. Achieving high stereoselectivity on a large scale can be difficult and costly, often requiring specialized catalysts or chiral resolution steps.

Process Optimization: Conditions that are optimal on a lab scale may not be viable for commercial production due to constraints imposed by safety, equipment limitations, and cost. digitellinc.com Heat and mass transfer limitations, for example, become more significant in large reactors. uk-cpi.com

Raw Material Sourcing: The availability and cost of starting materials, such as 2,5-norbornadiene (B92763) or its precursors, can impact the economic feasibility of large-scale production.

Opportunities:

High-Value Applications: The demand for high-performance materials, such as transparent polyamides with high thermal stability, provides a strong market pull for this compound. This creates an opportunity for producers who can overcome the scale-up challenges.

Process Intensification: There is an opportunity to develop more efficient and continuous production methods. Technologies like microreactors or advanced catalytic systems could improve yield, reduce waste, and enhance safety, although these can present their own scalability challenges. uk-cpi.com

Advanced Recycling: As demonstrated in the production of other monomers like bisphenol-A, developing circular processes that utilize chemical waste streams as starting materials could offer a sustainable and profitable production route. rsc.org

Successfully navigating these challenges will be crucial for the widespread industrial adoption of this compound in next-generation materials.

Sustainable Synthesis and Green Chemistry Approaches in this compound Research

Applying the principles of green chemistry to the synthesis and application of this compound is a critical area of future research, aiming to reduce environmental impact and improve process efficiency. uk-cpi.com

Key approaches include:

Catalysis: The development and use of highly efficient and recyclable catalysts are central to green synthesis. This includes exploring heterogeneous catalysts to simplify product separation and reduce waste, as well as metal-free catalysts to avoid contamination with heavy metals. researchgate.netmdpi.com For example, research into catalysts for related syntheses focuses on maximizing yield while minimizing waste streams. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves favoring addition reactions over substitution or elimination reactions that generate stoichiometric by-products. uk-cpi.com

Use of Greener Solvents: A significant focus is on replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives. Research has shown the viability of using water as a solvent in related syntheses, which minimizes waste and improves safety. researchgate.net Supercritical fluids like CO₂ also represent a potential green solvent choice. uk-cpi.com

Energy Efficiency: Optimizing reaction conditions to operate at lower temperatures and pressures can significantly reduce the energy consumption and carbon footprint of the synthesis. uk-cpi.comfraunhofer.de This can be achieved through more active catalysts or by using alternative energy sources like microwave irradiation or sonication.

Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of bio-based feedstocks instead of petrochemicals. Investigating pathways to synthesize the norbornane scaffold from renewable sources would represent a major advance in the sustainable production of this compound.

By integrating these green chemistry principles, the research and industrial production of this compound can be made more sustainable, aligning with the broader goals of the modern chemical industry to minimize environmental impact while maximizing efficiency. rsc.org

常见问题

Q. What are the primary synthetic routes for Bis(aminomethyl)norbornane, and how do reaction conditions influence isomer distribution?

this compound is typically synthesized via catalytic hydrogenation of nitrile-functionalized norbornane derivatives or through nucleophilic addition to norbornene precursors. Reaction parameters such as temperature, solvent polarity, and catalyst choice (e.g., palladium or nickel) significantly affect the isomer ratio due to steric and electronic effects in the norbornane framework. For example, elevated temperatures may favor endo-isomer formation, as noted in studies of related bridged polycyclic hydrocarbons . Characterization of isomer mixtures requires advanced chromatographic techniques (HPLC or GC-MS) and spectroscopic validation (¹H/¹³C NMR) .

Q. Which analytical methods are most effective for characterizing the purity and isomer composition of this compound?

High-purity (>98%) this compound mixtures are validated using tandem techniques:

- HPLC with UV/Vis detection for quantifying isomer ratios.

- NMR spectroscopy (e.g., 2D COSY or NOESY) to resolve stereochemical ambiguities.

- Mass spectrometry (HRMS) for molecular weight confirmation and impurity profiling . Discrepancies in purity reports often arise from solvent residues or incomplete hydrogenation, necessitating rigorous drying and post-synthetic purification .

Q. How does the norbornane scaffold influence the reactivity of this compound in ring-opening or functionalization reactions?

The bicyclic structure imposes steric constraints, limiting accessibility to the amino groups. Ring-opening reactions (e.g., acid-catalyzed hydrolysis) proceed sluggishly compared to linear amines, while functionalization (e.g., acylation) favors exo-positions due to reduced steric hindrance. Computational studies (DFT) are recommended to predict regioselectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?

Disparities in catalytic performance often stem from isomer-dependent coordination geometries. Researchers should:

- Isolate individual isomers via preparative chromatography .

- Compare enantioselectivity in model reactions (e.g., aldol additions).

- Use X-ray crystallography to correlate ligand geometry with catalytic outcomes . Recent studies highlight exo-isomers as superior ligands for transition-metal catalysts in C–H activation .

Q. How can mechanistic studies differentiate between kinetic vs. thermodynamic control in this compound-mediated reactions?

- Variable-temperature NMR monitors intermediate formation.

- Isotopic labeling (e.g., ¹⁵N) tracks amino group participation.

- Computational modeling (MD simulations) identifies transition states. Contradictory data in cycloaddition reactions may arise from solvent-dependent stabilization of intermediates .

Q. What are the challenges in assessing the stability of this compound under oxidative or acidic conditions?

- Accelerated stability testing (e.g., 40°C/75% RH) with LC-MS monitoring.

- pH-dependent degradation studies reveal susceptibility to acid-catalyzed ring distortion.

- EPR spectroscopy detects radical intermediates during oxidation . Conflicting stability reports may reflect trace metal contaminants from synthesis .

Methodological Considerations

Q. How should researchers design experiments to address discrepancies in the literature regarding this compound’s coordination chemistry?

- Standardize metal precursors and solvents to minimize variability.

- Employ synchrotron-based XAS (X-ray absorption spectroscopy) to probe metal-ligand binding modes.

- Publish raw crystallographic data (e.g., CIF files) for independent validation .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.